4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine
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Overview
Description
4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1’-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4’-methyl-1,4’-bipiperidine N-oxide (SCH 351125): This compound is a selective CCR5 antagonist with potent activity against RANTES binding.
Piperidine Derivatives: These compounds are widely used in the pharmaceutical industry and have various pharmacological applications.
Uniqueness
4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23BrN2O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BrN2O2/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2 |
InChI Key |
WCDVBEXDGLIGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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